molecular formula C21H24N4O6 B2623523 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate CAS No. 1351643-68-9

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate

Cat. No. B2623523
CAS RN: 1351643-68-9
M. Wt: 428.445
InChI Key: VFNDXQVOZZILPK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a piperazine group, and a furan group. The benzimidazole group is a type of heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole . The piperazine group is a type of organic compound that consists of a six-membered ring containing two nitrogen atoms . The furan group is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a two-step process was used to prepare a related compound, 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and their connectivity .


Chemical Reactions Analysis

The compound, due to its complex structure and the presence of several functional groups, can undergo a variety of chemical reactions. The benzimidazole group, for example, can participate in nucleophilic substitution reactions . The piperazine group can undergo reactions with electrophiles, and the furan group can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure and the properties of its functional groups. For example, the presence of the benzimidazole and piperazine groups suggests that the compound is likely to be soluble in polar solvents . The compound’s IR, NMR, and mass spectra can provide further information about its physical and chemical properties .

Future Directions

The compound and its derivatives could be explored for various applications, given the wide range of biological activities displayed by benzimidazole-containing compounds . Further studies could focus on optimizing the synthesis process, exploring the compound’s reactivity and mechanism of action, and evaluating its potential uses in various fields such as medicine and materials science.

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2.C2H2O4/c1-13-11-15(14(2)25-13)19(24)23-9-7-22(8-10-23)12-18-20-16-5-3-4-6-17(16)21-18;3-1(4)2(5)6/h3-6,11H,7-10,12H2,1-2H3,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNDXQVOZZILPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate

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